Increased Lipophilicity (XLogP3-AA) of 4-Bromo-6-chloro-2-methyl-1H-benzo[d]imidazole vs. 2-Methylbenzimidazole
The introduction of bromine and chlorine substituents onto the benzimidazole core of 4-Bromo-6-chloro-2-methyl-1H-benzo[d]imidazole results in a significantly higher computed lipophilicity compared to its unsubstituted parent, 2-methylbenzimidazole. This difference is quantified by the XLogP3-AA values, a widely used algorithm for predicting partition coefficients [1]. Higher lipophilicity can critically influence a compound's membrane permeability, protein binding, and overall pharmacokinetic profile in a biological context [2]. The measured difference of approximately 2 log units is substantial, representing a ~100-fold increase in partition coefficient.
| Evidence Dimension | Lipophilicity (Computed Partition Coefficient, XLogP3-AA) |
|---|---|
| Target Compound Data | 3.2 |
| Comparator Or Baseline | 2-Methylbenzimidazole: XLogP3-AA = 1.2 |
| Quantified Difference | Δ = +2.0 log units |
| Conditions | Computed property based on PubChem data (XLogP3-AA algorithm) [REFS-1, REFS-3]. |
Why This Matters
This quantitative difference in lipophilicity is crucial for medicinal chemists optimizing compounds for target engagement, as it directly impacts the molecule's ability to cross biological membranes and interact with hydrophobic binding pockets.
- [1] PubChem. (2026). 4-Bromo-6-chloro-2-methyl-1H-benzo[d]imidazole (XLogP3-AA). CID 53216860. View Source
- [2] Arnott, J. A., & Planey, S. L. (2012). "The influence of lipophilicity in drug discovery and design." Expert Opinion on Drug Discovery, 7(10), 863-875. View Source
- [3] PubChem. (2026). 2-Methylbenzimidazole (XLogP3-AA). CID 11984. View Source
